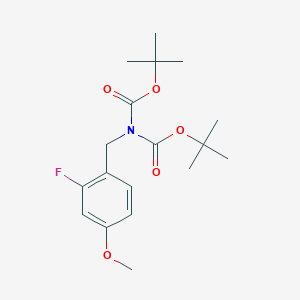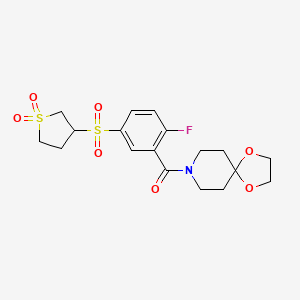
C18H22Fno7S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H22FNO7S2 is known as (3S)-3-{[3-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}carbonyl)-4-fluorobenzene]sulfonyl}-1$l^{6}$-thiolane-1,1-dione . This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H22FNO7S2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The preparation methods typically involve:
Formation of Intermediates: The initial steps involve the synthesis of intermediates such as 1,4-dioxa-8-azaspiro[4.5]decan-8-yl and 4-fluorobenzene sulfonyl chloride.
Coupling Reactions: These intermediates are then coupled under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may also be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
C18H22FNO7S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiol groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
C18H22FNO7S2: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of C18H22FNO7S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
C18H22FNO7S2: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
(3S)-3-{[3-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}carbonyl)-4-chlorobenzene]sulfonyl}-1$l^{6}$-thiolane-1,1-dione: This compound has a chlorine atom instead of fluorine.
(3S)-3-{[3-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}carbonyl)-4-methylbenzene]sulfonyl}-1$l^{6}$-thiolane-1,1-dione: This compound has a methyl group instead of fluorine.
The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C18H22FNO7S2 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorophenyl]methanone |
InChI |
InChI=1S/C18H22FNO7S2/c19-16-2-1-13(29(24,25)14-3-10-28(22,23)12-14)11-15(16)17(21)20-6-4-18(5-7-20)26-8-9-27-18/h1-2,11,14H,3-10,12H2 |
Clave InChI |
BFBPAMZYXWNAPE-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCC4(CC3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


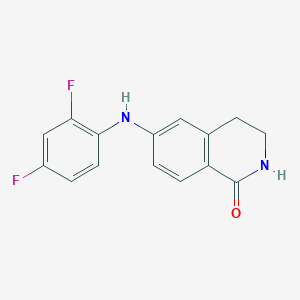
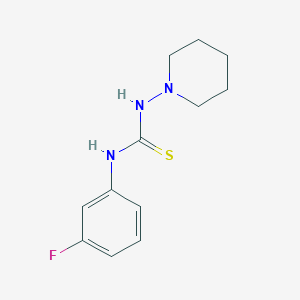
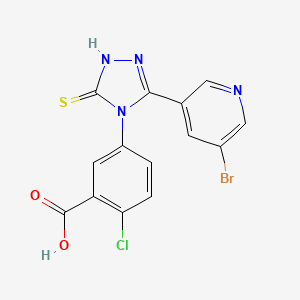
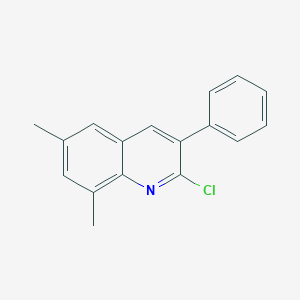
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
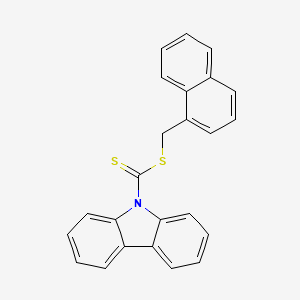
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
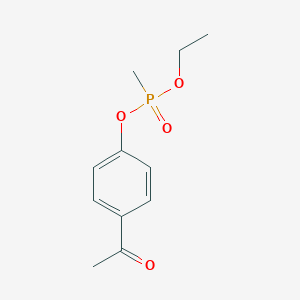

![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)
